1lambda6,3-Thiazinane-1,1-dione hydrochloride
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Overview
Description
1lambda6,3-Thiazinane-1,1-dione hydrochloride is a chemical compound with the molecular formula C4H9NO2S·HCl and a molecular weight of 171.65 g/mol It is known for its unique structure, which includes a thiazinane ring with a dione functionality and a hydrochloride salt
Scientific Research Applications
1lambda6,3-Thiazinane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been classified with the hazard statements H315-H319-H335 . This means it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 . These include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
The synthesis of 1lambda6,3-Thiazinane-1,1-dione hydrochloride typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of appropriate thiazinane precursors with oxidizing agents under controlled conditions. The reaction often requires specific temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1lambda6,3-Thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazinane derivatives with reduced functional groups.
Mechanism of Action
The mechanism of action of 1lambda6,3-Thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
1lambda6,3-Thiazinane-1,1-dione hydrochloride can be compared with other similar compounds, such as:
1lambda6,3-Thiazinane-1,1-dione: The non-hydrochloride form of the compound, which has different solubility and reactivity properties.
1lambda6,3-Thiazinane-1,1-dioxide: A related compound with an additional oxygen atom, leading to different chemical and biological properties.
Thiazinane derivatives: Various derivatives with different substituents on the thiazinane ring, each with unique properties and applications.
Properties
IUPAC Name |
1,3-thiazinane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-2-5-4-8;/h5H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHCPVCYCYRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCS(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059999-55-0 |
Source
|
Record name | 1lambda6,3-thiazinane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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